molecular formula C20H30O3 B3028234 Zerumin A CAS No. 176050-48-9

Zerumin A

Cat. No. B3028234
M. Wt: 318.4 g/mol
InChI Key: ZAWWSYIDZKWRAI-DTFKRFDDSA-N
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Description

Zerumin A is a compound with the molecular formula C20H30O3 . It is a constituent of the rhizomes of Curcuma longa L . It has been found to inhibit the proliferation and migration steps, thereby preventing angiogenesis progress .


Synthesis Analysis

The synthesis of Zerumin A involves a highly efficient pathway featuring the stereoselective addition of a new silyloxyfuryltitanium reagent to an aldehyde intermediate and silyloxyfuran oxyfunctionalization as key steps . The synthesis established the relative and absolute configuration of Zerumin A .


Molecular Structure Analysis

Zerumin A has an average mass of 318.450 Da and a mono-isotopic mass of 318.219482 Da . It has three defined stereocentres .


Chemical Reactions Analysis

While specific chemical reactions involving Zerumin A are not detailed in the search results, it’s known that the compound plays a role in inhibiting certain biological processes, such as angiogenesis .


Physical And Chemical Properties Analysis

Zerumin A has a density of 1.1±0.1 g/cm3, a boiling point of 458.4±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It also has an enthalpy of vaporization of 78.8±6.0 kJ/mol .

Scientific Research Applications

Synthesis and Stereochemistry

Zerumin A has been the subject of research for its synthesis and stereochemical analysis. A study by Boukouvalas et al. (2006) reports the first synthesis of zerumin B, a compound structurally related to zerumin A, from commercially available (+)-sclareolide. This synthesis established the relative and absolute configuration of zerumin B, providing a foundation for understanding similar compounds like zerumin A (Boukouvalas et al., 2006). Margaros and Vassilikogiannakis (2008) also contributed to the synthesis research of zerumin B, which is closely related to zerumin A, using a regioselective singlet oxygen furan oxidation (Margaros & Vassilikogiannakis, 2008).

Anti-angiogenic Properties

A significant application of zerumin A is in its anti-angiogenic properties. He et al. (2012) explored this by examining the effects of zerumin A from Alpinia caerulea. The study found that zerumin A could inhibit vessel formation in zebrafish embryos, suggesting its potential for anti-angiogenic applications (He et al., 2012).

Inflammatory Response Modulation

The modulation of inflammatory responses is another area of research for zerumin A. Shyni et al. (2021) investigated the effects of zerumin A on lipopolysaccharide (LPS)-stimulated inflammation in H9c2 cardiomyoblasts. They found that zerumin A significantly improved cell viability and reduced pro-inflammatory mediators, suggesting its potential as a therapeutic agent for myocardial dysfunction in sepsis (Shyni et al., 2021).

Cancer Therapy and Chemoprevention

Zerumin A has also been explored in the context of cancer therapy and chemoprevention. Rahman et al. (2014) reviewed the properties of zerumbone, a compound related to zerumin A, and its applications in cancer therapy. They highlighted its antiproliferative, antioxidant, anti-inflammatory, and anticancer activities, indicating its potential in cancer treatment strategies (Rahman et al., 2014).

Safety And Hazards

Zerumin A should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided, and it should be kept away from sources of ignition .

properties

IUPAC Name

(Z)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-formylpent-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15(13-21)12-18(22)23/h7,13,16-17H,1,5-6,8-12H2,2-4H3,(H,22,23)/b15-7-/t16-,17-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWWSYIDZKWRAI-DTFKRFDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC=C(CC(=O)O)C=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C(/CC(=O)O)\C=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zerumin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
ZH He, C Gilli, GGL Yue, C Bik-San Lau, H Greger… - Food chemistry, 2012 - Elsevier
… and identified as zerumin A and (E)-8(17),12-labdadiene-15,16-dial. Zerumin A, which had … type zebrafish embryos suggested that zerumin A affected multiple molecular targets related …
Number of citations: 25 www.sciencedirect.com
GL Shyni, J Renjitha, SB Somappa… - Journal of Biochemical …, 2021 - Wiley Online Library
Zerumin A (ZA) is one of the potential components of Curcuma amada rhizomes, and it has been shown to possess a variety of pharmacological activities. This study deals with the …
Number of citations: 8 onlinelibrary.wiley.com
OAA Hamdi, LJ Ye, MNA Kamarudin… - Records of Natural …, 2015 - researchgate.net
… While the antioxidant activity of zerumin A (4), gweicurculactone (10), curcumenone (6), procurcumenol (7) were close to that of quercetin, curcumenol (3) showed a lesser extent of …
Number of citations: 49 www.researchgate.net
HX Xu, H Dong, KY Sim - Phytochemistry, 1996 - Elsevier
… established to be as shown in formula 1 and the compound was named zerumin A. The relative configuration of zerumin A has been assumed on the basis of a comparison of its 13C …
Number of citations: 81 www.sciencedirect.com
ADB Sheeja, MS Nair - 2014 - nopr.niscpr.res.in
… other biologically active compounds like aframodial, zerumin A as well as other natural products like … The antimicrobial activity of zerumin A sodium salt as well as other derivatives of the …
Number of citations: 16 nopr.niscpr.res.in
SNA Malek, GS Lee, SL Hong, H Yaacob, NA Wahab… - Molecules, 2011 - mdpi.com
… The ethyl acetate fraction afforded zerumin A (3) and the curcuminoids. Compounds 2 and 3 are reported for the first time in this plant. All chemical components (Figure 1) were …
Number of citations: 123 www.mdpi.com
JW Hsiao, LC Chen, CL Lin, TH Chang… - Chemistry of Natural …, 2020 - Springer
… Among the isolates, 13-hydroxy-1-oxocurzerenone (1), procurcumenol (5), and zerumin A (7) exhibited cytotoxicities, with IC 50 values of 3.48, 12.36, and 14.08 μM, respectively, …
Number of citations: 1 link.springer.com
OA Ahmed Hamdi, SN Syed Abdul Rahman… - The Scientific World …, 2014 - hindawi.com
… In this study, zerumin A (16) was isolated from the hexane fraction and displayed moderate … This is in agreement with that reported by [23] whereby zerumin A isolated from Curcuma …
Number of citations: 74 www.hindawi.com
SY Liew, Y Sivasothy, NN Shaikh, K Javaid… - Journal of the National …, 2023 - nsf.ac.lk
… Steud., and (E)-labda-8 (17), 12-dien-15, 16-dial (2) and zerumin A (3) of Alpinia pahangensis Ridley were evaluated for their α-glucosidase inhibitory activity.(E)-Labda-8 (17), 12-dien…
Number of citations: 3 www.nsf.ac.lk
S Syafrizayanti, A Rama, E Salim - AIP Conference Proceedings, 2022 - pubs.aip.org
… In contrast, the compounds tetrahydrodemethoxycurcumin, zerumin A, and demethoxycurcumin did not have van der Waals interactions. Bisdemethoxycurcumin has a van der Waals …
Number of citations: 3 pubs.aip.org

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